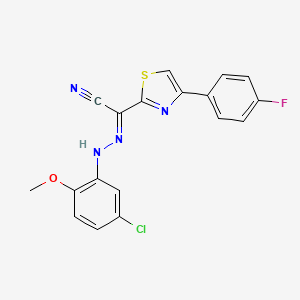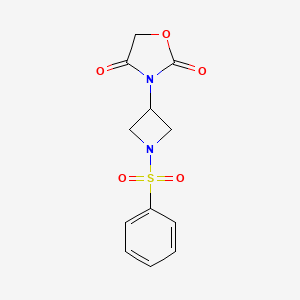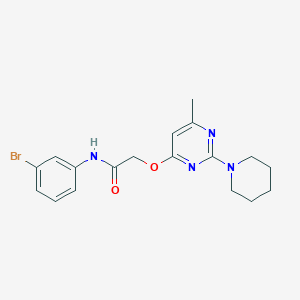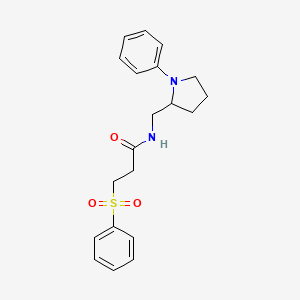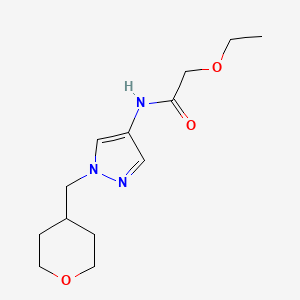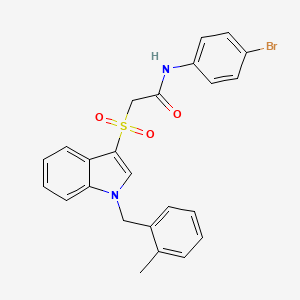![molecular formula C18H12Cl2N6OS B2928005 N-(3,4-dichlorophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 868968-62-1](/img/structure/B2928005.png)
N-(3,4-dichlorophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups. It contains a dichlorophenyl group, a pyridazinyl group, and a triazolopyridine group, all connected by a thioacetamide linkage. These groups suggest that the compound may have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of several heterocyclic rings. The dichlorophenyl group would likely contribute to the overall polarity of the molecule, while the pyridazinyl and triazolopyridine groups could potentially participate in various chemical reactions .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The dichlorophenyl group could potentially undergo electrophilic aromatic substitution reactions, while the pyridazinyl and triazolopyridine groups could potentially participate in various cycloaddition and condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on the specific arrangement of its functional groups. The presence of several nitrogen atoms and the sulfur atom in the thioacetamide linkage could potentially make the compound quite polar, which could affect its solubility and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Biological Assessment
The synthesis of heterocyclic compounds, including those with triazolo and pyridazine rings, has been a subject of interest due to their potential biological activities. For example, the synthesis and insecticidal assessment of heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, demonstrate the agricultural relevance of such compounds (Fadda et al., 2017). Similarly, the synthesis of triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, followed by their in vitro screening, showcases the methodical approach to discovering new compounds with potential antimicrobial and antioxidant activities (Flefel et al., 2018).
Structural and Medicinal Chemistry
The exploration of structurally novel heterocyclic compounds is crucial in medicinal chemistry. For instance, the preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents highlights the therapeutic potential of these compounds in treating respiratory conditions (Medwid et al., 1990). The detailed structural analysis, DFT calculations, and Hirshfeld surface studies of specific triazolopyridazine derivatives provide insights into the physicochemical properties that underpin their biological activities (Sallam et al., 2021).
Antimicrobial and Antimalarial Applications
Research into the antimicrobial and antimalarial effects of triazolo and pyridazine derivatives is vital for developing new therapeutic agents. Studies on the synthesis of condensed heterocycles containing pyrimido[5,4-e][1,3]thiazine fragments and their subsequent evaluation for antimicrobial activities exemplify this research direction (Brukshtus & Tumkevičius, 2000). Additionally, the synthesis and antimalarial effects of specific s-triazolopyrimidines against Plasmodium berghei in mice point to the potential of these compounds in addressing global health challenges related to malaria (Werbel et al., 1973).
Direcciones Futuras
Further studies would be needed to fully understand the properties and potential applications of this compound. This could include synthetic studies to optimize its synthesis, physical chemistry studies to understand its properties, and biological studies to investigate its potential biological activities .
Mecanismo De Acción
Mode of Action
The compound’s structure suggests it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways it affects. Given its structure, it’s plausible that it could influence pathways involving pyridine-containing enzymes or receptors .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects would depend on the compound’s specific targets and the biochemical pathways it affects .
Propiedades
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N6OS/c19-13-4-3-12(8-14(13)20)22-16(27)10-28-17-6-5-15-23-24-18(26(15)25-17)11-2-1-7-21-9-11/h1-9H,10H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDMBVILFPSQMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Methylphenyl)-4-thieno[3,2-d]pyrimidin-4-ylmorpholine](/img/structure/B2927923.png)
![1-methyl-6-oxo-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2927925.png)
![6-Methyl-3-(3-nitrophenyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2927926.png)

![3,5-dichloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2927929.png)
